molecular formula C15H11F3N4O2S B2662973 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946360-26-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No. B2662973
M. Wt: 368.33
InChI Key: FTBWXAFQMOSNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H11F3N4O2S and its molecular weight is 368.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Antimicrobial Agents Research highlights the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives starting from 4-hydrazino-8-(trifluoromethyl)quinoline. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential utility of quinoline derivatives in developing new antimicrobial agents (Holla et al., 2006).

Antibacterial Activity of Quinoline-4-carboxylic Acids Derivatives A series of fluorine-containing quinoline-4-carboxylic acids and their derivatives were synthesized and evaluated for their antibacterial activities. These studies are crucial for understanding the relationship between chemical structure and antimicrobial efficacy, guiding the development of new drugs (Holla et al., 2005).

Synthesis and Potential as Antileishmanial Agents

Antileishmanial and Cytotoxicity Activities of Tetrahydroquinoline Derivatives A study on the development of novel antileishmanial and cytotoxic drugs introduced a series of new triazolo[4,3-a]quinoline, triazino[4,3-a]quinoline, thiadiazepino[5,6-b]quinoline, and pyrazolquinoline derivatives synthesized from 2-hydrazinyltetrahydroquinoline-3-carbonitrile. These compounds were evaluated for their in vitro activities against L. major leishmanial and displayed potent cytotoxic activity, indicating their potential for further development as therapeutic agents (Madkour et al., 2018).

Catalysis and Chemical Transformations

Hypervalent Iodine Chemistry in Synthesizing Thiazolo-Fused Quinolinones Innovative applications of hypervalent iodine chemistry were utilized for the efficient synthesis of thiazolo(5,4-c)quinolinone derivatives. This approach demonstrates the versatility of quinoline compounds in facilitating complex chemical transformations, contributing to the field of synthetic organic chemistry (Herrero et al., 2002).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c1-2-10-21-22-14(25-10)20-13(24)8-6-19-11-7(12(8)23)4-3-5-9(11)15(16,17)18/h3-6H,2H2,1H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBWXAFQMOSNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.